A1 Receptor Affinity: DPCPX Exhibits Sub-Nanomolar Potency Surpassing CGS 15943 and XAC
DPCPX demonstrates exceptionally high affinity for the A1 adenosine receptor, quantified by a Ki of 0.46 nM in rat whole-brain membranes [1]. This potency is markedly higher than that of the non-xanthine antagonist CGS 15943 (Ki = 3.5 nM at human A1 in CHO cells) and the xanthine congener XAC (IC50 = 1.8 nM) [2]. This sub-nanomolar binding affinity positions DPCPX as a superior radioligand and antagonist for high-sensitivity applications.
| Evidence Dimension | Binding Affinity for A1 Adenosine Receptor (Ki) |
|---|---|
| Target Compound Data | 0.46 nM |
| Comparator Or Baseline | CGS 15943: 3.5 nM; XAC: 1.8 nM |
| Quantified Difference | 7.6-fold greater affinity vs. CGS 15943; 3.9-fold greater affinity vs. XAC |
| Conditions | Target: [3H]-CHA binding to A1 receptors in rat whole-brain membranes. Comparators: human A1 receptors in CHO cells (CGS 15943); A1 receptor binding assay (XAC). |
Why This Matters
Higher affinity enables lower working concentrations, reducing potential off-target effects and minimizing compound usage in long-term or high-throughput studies.
- [1] TargetMol. (n.d.). DPCPX (PD 116948) - Product Information. View Source
- [2] MedChemExpress. (n.d.). XAC dihydrochloride - Biological Activity. View Source
